![molecular formula C17H19NO3 B2404516 (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid CAS No. 32818-06-7](/img/structure/B2404516.png)
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, also known as NAPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of non-proteinogenic amino acids and has a unique chemical structure that makes it an interesting target for research.
Mecanismo De Acción
The mechanism of action of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is not fully understood. However, it has been suggested that (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid may interact with proteins in the cell membrane, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its excellent photophysical properties, which make it an ideal candidate for use as a fluorescent probe. However, one of the limitations of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid. One potential direction is the development of new synthetic methods that are more efficient and scalable. Another potential direction is the study of the interaction of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid with specific proteins in the cell membrane, which could provide insights into its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid, and to determine its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is a complex process that involves several steps. The first step is the synthesis of 2-naphthylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-Boc-L-leucine methyl ester to yield the desired product, (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid is its use as a fluorescent probe for imaging of live cells. (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid has been shown to have excellent photophysical properties, making it an ideal candidate for this application.
Propiedades
IUPAC Name |
(2S)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURZDMFQZLRB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404433.png)
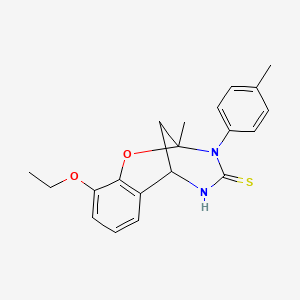



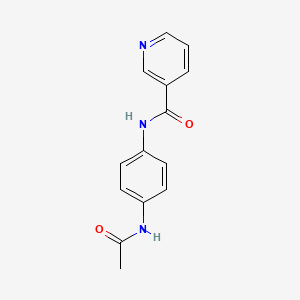
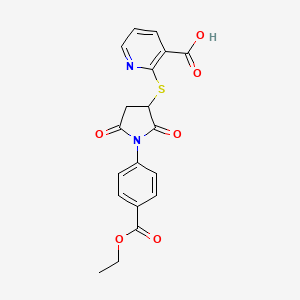
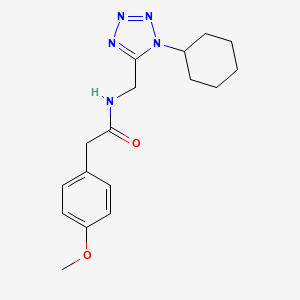

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
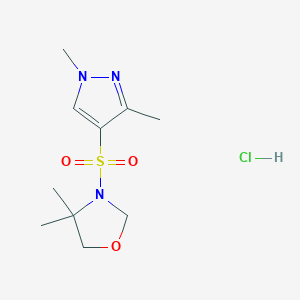
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
